Calcium camphorsulfonate

描述

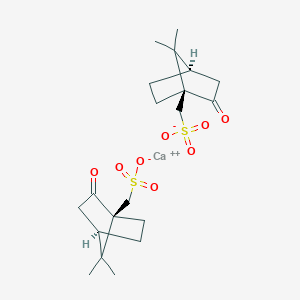

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16O4S.Ca/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h2*7H,3-6H2,1-2H3,(H,12,13,14);/q;;+2/p-2/t2*7-,10-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHOBNQPGHHZQX-REYDLGKFSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30CaO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927946 |

Source

|

| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-87-9 |

Source

|

| Record name | Calcium camphorsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CAMPHORSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC5B9F643N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Camphorsulfonate

Introduction

Calcium camphorsulfonate is the calcium salt of camphor-10-sulfonic acid. This compound has been utilized in pharmaceutical applications, primarily as a respiratory and cardiac stimulant.[1][2] Its therapeutic effects are attributed to the camphorsulfonate moiety, which can stimulate the central nervous system, specifically the respiratory and vasomotor centers in the medulla oblongata.[2][3] The synthesis of a pure and well-characterized active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy. This guide provides a comprehensive overview of the synthesis and detailed characterization of calcium camphorsulfonate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Calcium Camphorsulfonate

The most direct and common method for synthesizing calcium camphorsulfonate is through a straightforward acid-base neutralization reaction. This involves reacting camphor-10-sulfonic acid, a relatively strong organic acid, with a suitable calcium base, such as calcium carbonate or calcium hydroxide.[4][5]

Chemical Principles and Rationale

The underlying principle of this synthesis is the reaction between a sulfonic acid (R-SO₃H) and a basic calcium salt. Camphor-10-sulfonic acid ((C₁₀H₁₅O)SO₃H) will readily donate a proton to the carbonate (CO₃²⁻) or hydroxide (OH⁻) ions, forming the camphorsulfonate anion ((C₁₀H₁₅O)SO₃⁻) and water. In the case of calcium carbonate, carbon dioxide is also produced and evolves from the reaction mixture. The calcium cation (Ca²⁺) then forms an ionic bond with two camphorsulfonate anions to maintain charge neutrality, resulting in the formation of calcium bis((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate), commonly known as calcium camphorsulfonate.

The choice of calcium carbonate is often preferred due to its low cost, ease of handling, and the fact that the evolution of carbon dioxide gas provides a visual indicator of the reaction's progress.

Caption: Workflow for the synthesis of calcium camphorsulfonate.

Detailed Experimental Protocol

-

Reactant Preparation : In a suitable reaction vessel, dissolve two molar equivalents of camphor-10-sulfonic acid in a minimal amount of a water/ethanol mixture (e.g., 1:1 v/v). The use of ethanol aids in the solubility of the organic sulfonic acid.

-

Reaction Execution : While stirring the solution at room temperature, slowly add one molar equivalent of powdered calcium carbonate in small portions. Effervescence (release of CO₂) will be observed. The slow addition is crucial to control the foaming.

-

Reaction Completion : Continue stirring for 2-3 hours after the final addition of calcium carbonate, or until the effervescence ceases completely. The cessation of gas evolution indicates that the reaction is complete.

-

Product Isolation : The resulting solution is filtered to remove any unreacted calcium carbonate or other insoluble impurities.

-

Purification and Drying : The filtrate is then concentrated under reduced pressure using a rotary evaporator to induce crystallization. The resulting white crystalline solid is collected by filtration, washed with a small amount of cold diethyl ether to remove any non-polar impurities, and dried in a vacuum oven at 40-50°C to a constant weight.[6]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₀CaO₈S₂ |

| Molar Mass | 502.65 g/mol |

| Appearance | White crystalline powder[5] |

| Solubility | Soluble in water and hot ethanol, slightly soluble in cold ethanol, and insoluble in ether.[3] |

Comprehensive Characterization Techniques

To confirm the identity, purity, and structural integrity of the synthesized calcium camphorsulfonate, a multi-technique characterization approach is essential.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For calcium camphorsulfonate, the key is to confirm the formation of the sulfonate salt from the sulfonic acid.

-

Principle : The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the functional groups.

-

Expected Results : The FTIR spectrum of calcium camphorsulfonate will show the disappearance of the broad O-H stretching band of the sulfonic acid (typically around 3400 cm⁻¹) and the appearance of strong characteristic absorption bands for the sulfonate group (SO₃⁻).[7] Key vibrational bands are expected in the following regions:

-

Asymmetric S=O stretching: ~1200-1250 cm⁻¹

-

Symmetric S=O stretching: ~1040-1080 cm⁻¹

-

C=O stretching (from camphor moiety): ~1730-1740 cm⁻¹[8]

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

The presence of these bands and the absence of the sulfonic acid O-H band provide strong evidence for the successful formation of the calcium salt.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of the camphorsulfonate anion.

-

Principle : NMR detects the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

-

Expected Results :

-

¹H NMR : The spectrum will show signals corresponding to the protons of the camphor skeleton. The diastereotopic protons of the -CH₂-SO₃⁻ group adjacent to the chiral center will often appear as distinct signals, confirming the structure.[10]

-

¹³C NMR : The spectrum should display ten distinct carbon signals, consistent with the camphor skeleton. The chemical shifts of the carbons, particularly the carbonyl carbon (~215-220 ppm) and the carbon attached to the sulfonate group (~45-55 ppm), are characteristic.[11][12] The spectra should be compared with reference spectra of camphor-10-sulfonic acid to confirm the integrity of the camphor backbone after the reaction.

-

Thermal Analysis (TGA and DSC)

Thermal analysis techniques are crucial for assessing the thermal stability and hydration state of the synthesized salt.

-

Principle :

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[13]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing phase transitions like melting and decomposition.[14]

-

-

Expected Results :

-

TGA : A TGA thermogram may show an initial weight loss corresponding to the loss of water molecules if the salt is a hydrate.[15][16] The absence of significant weight loss until a high temperature indicates the formation of a thermally stable, anhydrous salt. The decomposition of the organic moiety will occur at higher temperatures.[14]

-

DSC : The DSC curve will show endothermic peaks corresponding to dehydration (if applicable) and melting, followed by an exothermic peak associated with decomposition.[17] The melting point is a key indicator of purity.

-

| Thermal Analysis Parameter | Expected Observation |

| TGA (Dehydration) | Potential weight loss corresponding to water molecules.[15] |

| TGA (Decomposition) | Significant weight loss at elevated temperatures. |

| DSC (Melting Point) | A sharp endothermic peak indicating the melting point. |

| DSC (Decomposition) | An exothermic event following melting. |

Powder X-Ray Diffraction (PXRD)

PXRD is an essential technique for analyzing the crystalline structure of the final product.

-

Principle : This technique involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is a fingerprint of the crystalline lattice.[18]

-

Expected Results : The PXRD pattern of a crystalline solid will exhibit a series of sharp peaks at specific 2θ angles.[19] The pattern can be used to identify the specific crystalline form (polymorph) of calcium camphorsulfonate.[20][21] An amorphous solid, by contrast, would show a broad halo with no sharp peaks.[22] The crystal structure of tetraaquabis(d-camphor-10-sulfonato)calcium(II) has been reported, showing a monoclinic cell with direct Ca-O bonding to the sulfonate group.[23]

Caption: A multi-technique workflow for the characterization of calcium camphorsulfonate.

Pharmacological Context

Calcium camphorsulfonate acts as a central nervous system stimulant, with its primary effects on the respiratory and circulatory systems.[2] The camphorsulfonate anion is the active component, enhancing the activity of the respiratory center in the medulla oblongata, which can lead to deeper and more rapid breathing.[2][3] It can also directly stimulate the myocardium, strengthening cardiac contractions. This dual action makes it useful in managing certain respiratory and cardiovascular conditions under medical supervision.

Conclusion

The synthesis of calcium camphorsulfonate via the neutralization of camphor-10-sulfonic acid with calcium carbonate is a robust and straightforward method. However, rigorous characterization is imperative to ensure the quality and purity of the final product for pharmaceutical applications. A combination of spectroscopic (FTIR, NMR), thermal (TGA, DSC), and diffraction (PXRD) techniques provides a comprehensive analytical workflow. This guide outlines the essential procedures and expected outcomes, providing a solid foundation for researchers and drug development professionals working with this compound.

References

-

Camphorsulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Pohland, A., et al. (1955). Resolution of dl-camphor-10-sulfonic acid. Journal of the American Chemical Society, 77(12), 3400-3401.

-

Hoque, M. A., et al. (2014). Synthesis and antimicrobial properties of camphorsulfonic acid derived imidazolium salts. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 61(2), 42-48. Available at: [Link]

-

D,L-10-camphorsulfonic acid, sodium salt - SpectraBase. (n.d.). Retrieved from [Link]

-

Bondi, S. P., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1). Available at: [Link]

-

Ng, S. W., & Harrison, W. T. A. (2005). Tetraaquabis(d-camphor-10-sulfonato)calcium(II). Acta Crystallographica Section E: Structure Reports Online, 61(3), m555-m557. Available at: [Link]

-

Bartlett, P. D., & Knox, L. H. (1965). D,L-10-Camphorsulfonic acid (Reychler's Acid). Organic Syntheses, 45, 12. Available at: [Link]

-

Bussy, F., et al. (2015). D-10-camphorsulfonic acid: Safety evaluation. Food and Chemical Toxicology, 86, 169-176. Available at: [Link]

-

Majumder, S., & Basu, B. (2018). Camphor-10-Sulfonic Acid (CSA): A Water Compatible Organocatalyst in Organic Transformations. Current Organocatalysis, 5(3), 166-186. Available at: [Link]

-

Knox, L. H. (1965). D,L-10-Camphorsulfonic acid (Reychler's Acid). Organic Syntheses. Available at: [Link]

-

What is Sodium Camphor Sulfonate used for? (2024). Patsnap Synapse. Available at: [Link]

-

(1R)-(-)-10-Camphorsulfonic acid. (n.d.). LookChem. Retrieved from [Link]

-

The X-ray diffraction (XRD) pattern of the different calcium phosphates. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Analysis TGA / DTA. (n.d.). Retrieved from [Link]

-

The ATR-FTIR spectra of A: camphor, B: thymol, C: CMC, D: balnk nangel... (n.d.). ResearchGate. Retrieved from [Link]

-

Powder X-ray diffractograms (a) and FTIR spectra (b) of calcium... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. (2022). MDPI. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

-

Clifton, J. R. (1973). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 77A(4), 447-455. Available at: [Link]

-

Casal, H. L., & Mantsch, H. H. (1987). Infrared and 31P-NMR Studies of the Effect of Li+ and Ca2+ on Phosphatidylserines. Biochimica et Biophysica Acta (BBA) - Biomembranes, 900(1), 1-10. Available at: [Link]

-

Clifton, J. R. (1973). Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 77(4), 447–455. Available at: [Link]

-

Thermal analysis of inorganic materials. (n.d.). CORE. Retrieved from [Link]

-

Calcium/Trimetric. (1993). USDA. Available at: [Link]

-

X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials. (2022). KoreaScience. Available at: [Link]

-

Characterization of articular calcium-containing crystals by synchrotron FTIR. (2008). PubMed - NIH. Available at: [Link]

-

[Study on calcium-cholate-phosphate ternary complexes by FTIR spectroscopy]. (2001). PubMed. Available at: [Link]

-

Synthesis and X-ray diffraction study of calcium salts of some carboxylic acids. (2009). Scilit. Available at: [Link]

-

X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. (1995). Journal of Biomedical Materials Research, 29(9), 1131-1136. Available at: [Link]

-

Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. (2020). Frontiers in Chemistry, 8, 672. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. What is Sodium Camphor Sulfonate used for? [synapse.patsnap.com]

- 3. lookchem.com [lookchem.com]

- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 5. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [Study on calcium-cholate-phosphate ternary complexes by FTIR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.library.fordham.edu [research.library.fordham.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]

- 13. web.abo.fi [web.abo.fi]

- 14. iitk.ac.in [iitk.ac.in]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. Thermal Analysis of Calcium Sulfate Dihydrate and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]

- 20. scilit.com [scilit.com]

- 21. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Genotoxicity and Safety Evaluation of Camphorsulfonic Acid Salts: A Technical Guide for Pharmaceutical Manufacturing

As a Senior Application Scientist, I frequently encounter a critical paradox in drug development: the very reagents used to optimize an Active Pharmaceutical Ingredient (API) can inadvertently introduce severe toxicological risks. Camphorsulfonic acid (CSA) and its salts (camsylates) perfectly illustrate this dynamic. While widely utilized as chiral resolving agents and highly soluble counterions, their safety evaluation cannot be limited to the parent acid alone. We must rigorously assess both the intrinsic genotoxicity of CSA and the extrinsic threat of process-related Potential Genotoxic Impurities (PGIs).

This whitepaper synthesizes the mechanistic causality, analytical frameworks, and self-validating protocols required to ensure the safety of camsylate salts in pharmaceutical manufacturing.

The Intrinsic Safety Profile of Camphorsulfonic Acid

Before addressing process-related impurities, we must establish the baseline toxicological profile of the parent molecule. The intrinsic safety of D-10-camphorsulfonic acid has been robustly validated through comprehensive in vitro and in vivo studies.

Subchronic 90-day toxicity studies in Wistar rats demonstrate a No Observed Adverse Effect Level (NOAEL) of 25 mg/kg bw/day (administered as 0.20 mg/mL in drinking water)1[1]. Furthermore, standard genotoxicity batteries consistently yield negative results. Both the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test confirm that CSA itself lacks direct DNA-reactive mutagenic or clastogenic (chromosome-damaging) properties1[1].

However, declaring a camsylate API "safe" based solely on the parent acid's profile is a dangerous oversight. The true toxicological risk lies in the synthesis process.

The Extrinsic Threat: Alkyl Camphorsulfonates as PGIs

During API salt formation, CSA is frequently reacted in the presence of low-molecular-weight residual alcohols (e.g., methanol, ethanol, isopropanol). The causality here is rooted in basic organic chemistry: sulfonic acids are strong acids that readily catalyze their own esterification when heated in the presence of primary or secondary alcohols.

This reaction generates alkyl camphorsulfonates (e.g., methyl, ethyl, or isopropyl camphorsulfonate). Unlike the inert parent acid, these esters are potent electrophilic alkylating agents. They can covalently modify DNA bases, thereby acting as PGIs2[2]. Under the ICH M7 guideline, these impurities must be strictly controlled to the Threshold of Toxicological Concern (TTC) to ensure patient safety2[2].

Caption: Mechanism of PGI formation during camsylate salt synthesis.

Quantitative Safety and Analytical Metrics

To validate the safety of camsylate salts, highly sensitive analytical methods are required to quantify alkyl camphorsulfonates at trace levels. Quality by Design (QbD) approaches have optimized both GC-FID and GC-MS for this exact purpose2[2]. The table below summarizes the critical toxicological and analytical thresholds.

| Metric | Value / Result | Clinical / Regulatory Significance |

| Subchronic 90-Day NOAEL (Rats) | 25 mg/kg bw/day | Establishes a massive safety margin (~80,000x) over typical human exposure 1[1]. |

| Ames Test (with/without S9) | Negative | Confirms absence of direct DNA-reactive mutagenicity1[1]. |

| In Vitro Micronucleus Test | Negative | Confirms absence of clastogenic (chromosome-damaging) potential 1[1]. |

| GC-FID Detection Limit (PGIs) | 1.5 – 1.9 ppm | Sufficient for standard batch release testing of camsylate APIs2[2]. |

| GC-MS Detection Limit (PGIs) | 0.055 – 0.102 ppm | Provides ultra-trace quantification for rigorous ICH M7 TTC compliance2[2]. |

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed as self-validating systems. This means incorporating internal controls that prove the assay functioned correctly, regardless of the final result.

Protocol A: Self-Validating Ames Test for Intrinsic Genotoxicity

To establish the non-mutagenic baseline of a new camsylate salt, the Ames test must be executed in accordance with OECD Guideline 4713[3].

Caption: Self-validating Ames test workflow for assessing CSA genotoxicity.

Step-by-Step Methodology:

-

Strain Preparation & Genotype Confirmation: Culture Salmonella typhimurium auxotrophic strains. Causality: We must confirm the histidine mutation (his-) and the presence of the R-factor plasmid (pKM101) using ampicillin resistance. This guarantees the strains are capable of reverting and are sensitized to DNA damage, preventing false negatives.

-

S9 Metabolic Activation Preparation: Prepare the S9 fraction from Aroclor 1254-induced rat livers. Causality: While CSA is inert, its potential hepatic metabolites might be reactive. The S9 mix provides the cytochrome P450 enzymes necessary to mimic mammalian in vivo metabolism3[3]. The inclusion of a positive control (e.g., 2-aminoanthracene) validates the enzymatic activity of the S9 fraction.

-

Plate Incorporation: Mix the test substance (CSA), bacterial suspension, and S9 mix in top agar, then pour over minimal glucose agar plates. Causality: This ensures uniform exposure of the bacteria to the test item throughout the agar matrix during the critical initial replication phase.

-

Incubation and Scoring: Incubate at 37°C for 48-72 hours. Causality: Only bacteria that have undergone a reverse mutation (his- to his+) can synthesize histidine and form visible colonies. A lack of statistically significant increase in colony counts compared to the vehicle control confirms the absence of mutagenicity.

Protocol B: GC-MS Quantification of Alkyl Camphorsulfonates (PGIs)

To address the extrinsic threat of PGIs, we must quantify alkyl esters down to parts-per-billion (ppb) levels.

Step-by-Step Methodology:

-

Sample Preparation via Liquid-Liquid Extraction: Dissolve the camsylate API in a basic aqueous buffer (pH > 9), then extract with a non-polar organic solvent (e.g., dichloromethane). Causality: Alkyl camphorsulfonates are neutral and highly lipophilic, while the API and unreacted CSA are ionized in basic conditions. This extraction selectively partitions the PGIs into the organic phase, eliminating massive matrix interference from the API.

-

Chromatographic Separation (GC): Inject the organic extract into a GC equipped with a mid-polarity capillary column using a programmed temperature gradient. Causality: The temperature gradient ensures sharp peak shapes and resolves the methyl, ethyl, and isopropyl camphorsulfonates based on their distinct boiling points and vapor pressures.

-

Mass Spectrometric Detection (SIM Mode): Operate the MS in Selected Ion Monitoring (SIM) mode, targeting specific mass-to-charge (m/z) fragments unique to each alkyl ester. Causality: Alkyl sulfonates lack strong chromophores for UV detection. SIM mode drastically increases the signal-to-noise ratio by ignoring background ions, allowing for the ultra-trace quantification (LOD ~0.055 ppm) required to meet the ICH M7 TTC2[2].

Strategic Conclusion

The safety evaluation of camphorsulfonic acid salts requires a holistic approach. While the parent CSA molecule is toxicologically benign and non-genotoxic, the chemical reality of salt formation introduces the risk of highly reactive alkyl camphorsulfonate PGIs. By implementing rigorous, self-validating analytical controls—specifically QbD-optimized GC-MS methodologies—drug development professionals can confidently utilize camsylate salts while ensuring absolute compliance with ICH M7 guidelines and safeguarding patient health.

References

- Source: PubMed (nih.gov)

- Source: MDPI (mdpi.com)

- Source: Benchchem (benchchem.com)

Sources

Calcium Sulfate Biomaterials: Historical Evolution, Mechanistic Pathways, and Clinical Applications in Orthopedics and Local Drug Delivery

Introduction & Historical Context

Calcium sulfate ( CaSO4 ) holds the distinction of being one of the oldest biomaterials employed in orthopedic and dental surgery, with a clinical history dating back to the 19th century1[1]. Originally utilized as "Plaster of Paris," modern pharmaceutical-grade calcium sulfate is synthesized primarily as α -hemihydrate ( α-CaSO4⋅21H2O ). Compared to the β -hemihydrate form, the α -variant is preferred for biomedical applications due to its lower water demand during crystallization, resulting in a denser, mechanically superior matrix 2[2].

As a bone void filler, CaSO4 is uniquely advantageous: it is highly biocompatible, undergoes complete resorption without eliciting a significant inflammatory response, and acts as an exceptional vehicle for local drug delivery3[3]. However, its rapid in vivo degradation profile has necessitated advanced composite engineering to match the biomaterial's resorption rate with the kinetics of native osteogenesis.

Physicochemical Properties & Degradation Kinetics

The fundamental limitation of pure calcium sulfate is its rapid degradation rate. In a contained osseous defect, pure CaSO4 typically resorbs within 4 to 6 weeks, which often outpaces the formation of new trabecular bone4[4]. To engineer a more balanced degradation profile and enhance mechanical integrity, researchers have developed composite matrices incorporating β -tricalcium phosphate ( β -TCP), mesoporous silica (SBA-15), and graphene oxide (GO).

Quantitative Data: Mechanical and Degradation Profiles of Calcium Sulfate Composites

| Biomaterial Composition | Compressive Strength (MPa) | Degradation Rate / Resorption Profile | Porosity & Structural Notes |

| Pure CaSO4 (Wet/In Vivo) | 10.0 – 16.5 MPa | Rapid (100% degradation by 28 days in SBF; 4-6 weeks in vivo) | Low intrinsic porosity; rapid dissolution[4] |

| CaSO4 + β -TCP + 0.5% GO | Improved by 135% vs pure CS | Degradation slowed by 25.5%; matches new bone growth | High cytocompatibility; GO enhances structural bridging[5] |

CaSO4

| 47.72 ± 9.56 MPa | Significantly slower weight loss over 15 days | Highly ordered mesoporous structure; ideal for slow protein release[6] |

|

CaSO4

| < 10 MPa (Non-load bearing) | Accelerated initial degradation, but highly bioactive | High total porosity; suitable for cancellous defects[7] |

Table 1: Comparative physicochemical properties of calcium sulfate and its advanced nanocomposites.

Mechanistic Pathways of Osteogenesis

The osteoinductive potential of calcium sulfate is intrinsically linked to its dissolution products: calcium ( Ca2+ ) and sulfate ( SO42− ) ions. The localized hypercalcemic environment generated by degrading CaSO4 actively stimulates mesenchymal stem cells (MSCs) and osteoprogenitors8[8].

The Causality of Calcium Signaling: Extracellular Ca2+ is detected by two primary membrane structures: the Calcium-Sensing Receptor (CaSR) (a G-protein coupled receptor) and L-type Voltage-Dependent Calcium Channels (L-VDCC) 9[9]. The influx and receptor binding of calcium trigger the MEK1/2 kinase cascade. This intracellular signaling heavily upregulates the expression of Bone Morphogenetic Protein 2 (BMP-2) within hours, which subsequently drives the expression of the master osteogenic transcription factor RUNX2 and downstream matrix proteins like Osteopontin (OPN)[8][9].

Fig 1: Calcium-induced signaling cascade driving MSC osteogenesis via CaSR and L-VDCC activation.

Clinical Applications: Local Drug Delivery Systems

Beyond structural support, CaSO4 is a premier matrix for managing osteomyelitis and periprosthetic joint infections (PJIs). Unlike polymethylmethacrylate (PMMA) beads, which require a secondary surgery for removal, CaSO4 is fully biodegradable10[10].

When loaded with antibiotics (e.g., tobramycin, vancomycin, or gentamicin), pharmaceutical-grade CaSO4 exhibits a characteristic biphasic elution profile: an initial "burst" release within the first 24-48 hours that eradicates planktonic bacteria, followed by a sustained release that maintains local antibiotic concentrations well above the Minimum Inhibitory Concentration (MIC) for up to 42 days, without elevating systemic serum toxicity.

Self-Validating Experimental Protocols: Antibiotic Elution Profiling

To accurately characterize the release kinetics of a CaSO4 drug delivery system, researchers must employ a highly controlled, self-validating in vitro workflow. The following protocol is designed to ensure strict causality between the biomaterial's degradation and the active pharmaceutical ingredient's (API) efficacy.

Protocol: Fabrication and Elution of Antibiotic-Loaded CaSO4 Pellets

Rationale & Causality: In vitro elution studies must mimic the fluid turnover of an in vivo bone defect. A complete buffer exchange method is utilized rather than partial sampling; this prevents artificial saturation of the buffer, maintaining the "sink conditions" necessary to accurately model physiological clearance 11[11]. Furthermore, the protocol is self-validating through orthogonal testing: LC-MS/MS provides absolute quantification of the drug, while the Kirby-Bauer bioassay functionally proves that the exothermic setting reaction of the CaSO4 did not thermally degrade the antibiotic's pharmacophore.

Step-by-Step Methodology:

-

Admixture & Fabrication: Combine 20 g of pharmaceutical-grade α -hemihydrate CaSO4 powder with the target antibiotic (e.g., 500 mg Tobramycin powder). Dry blend thoroughly to ensure homogeneous API distribution.

-

Hydration & Casting: Add the manufacturer-recommended volume of sterile diluent (typically aqueous) and mix into a uniform paste. Immediately cast the paste into elastomeric molds to form standardized hemispherical beads (e.g., 6 mm diameter). Allow to cure for 30 minutes.

-

Elution Incubation: Submerge 3.0 g of the cured beads into a sterile vial containing 4.0 mL of Phosphate-Buffered Saline (PBS) (mimicking the volume of a small osseous void). Incubate at 37°C under static conditions.

-

Complete Buffer Exchange (Sampling): At predetermined intervals (4h, 8h, 24h, 2d, 7d, 14d, 28d, 42d), extract the entire 4.0 mL of eluate and immediately flash-freeze at -20°C. Replenish the vial with 4.0 mL of fresh, pre-warmed PBS.

-

Orthogonal Validation:

-

Quantitative: Analyze eluate aliquots via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to plot the exponential decay concentration curve.

-

Qualitative/Functional: Apply eluate to a modified Kirby-Bauer disc diffusion assay against Staphylococcus aureus to measure the Zone of Inhibition (ZOI), confirming sustained antimicrobial efficacy.

-

Fig 2: Self-validating experimental workflow for calcium sulfate in vitro drug elution profiling.

Conclusion

Calcium sulfate remains a cornerstone biomaterial in regenerative medicine. By understanding the precise causality of its degradation kinetics and its cellular interactions—specifically the CaSR and L-VDCC mediated osteogenic pathways—researchers can engineer advanced, tailored nanocomposites. Furthermore, rigorous, self-validating protocols ensure that its application as a localized drug delivery vehicle remains both safe and highly efficacious in combating severe orthopedic infections.

References

-

2 - Journal of Long-Term Effects of Medical Implants (begellhouse.com) 4.4 - PMC (nih.gov) 5.5 - PMC (nih.gov) 6.10 - PMC (nih.gov)

-

11 - ResearchGate (researchgate.net)

-

6 - International Journal of Nanomedicine (dovepress.com) 9.7 - MDPI (mdpi.com) 10.9 - PLOS One (plos.org) 11. - PMC (nih.gov) 12.8 - PubMed (nih.gov)

Sources

- 1. Calcium Sulfate Bone Substitutes in Clinical Use: History, Material Properties, Application, and Outlook for the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dl.begellhouse.com [dl.begellhouse.com]

- 3. Calcium sulfate: Properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitations and modifications in the clinical application of calcium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential role of calcium sulfate/β-tricalcium phosphate/graphene oxide nanocomposite for bone graft application_mechanical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass [mdpi.com]

- 8. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium-Sensing Receptor-Mediated Osteogenic and Early-Stage Neurogenic Differentiation in Umbilical Cord Matrix Mesenchymal Stem Cells from a Large Animal Model | PLOS One [journals.plos.org]

- 10. Evaluation of Two Sources of Calcium Sulfate for a Local Drug Delivery System: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synergy of Lewis and Brønsted Acidity: A Technical Guide to Cooperative Catalysis by Calcium and Camphorsulfonic Acid

For Immediate Release

Aachen, Germany – March 7, 2026 – In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. This technical guide delves into the burgeoning field of cooperative catalysis, with a specific focus on the synergistic interplay between calcium salts and camphorsulfonic acid (CSA). This combination of a hard Lewis acid and a chiral Brønsted acid presents a powerful and cost-effective platform for the development of novel synthetic methodologies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the principles, applications, and practical execution of this promising catalytic system.

Introduction: The Power of Cooperation in Catalysis

Modern synthetic chemistry has increasingly moved towards mimicking the efficiency of biological systems, where multiple catalytic species often work in concert to achieve remarkable rate and selectivity. Cooperative catalysis, the process by which two or more catalysts work together to promote a chemical transformation more effectively than either catalyst alone, has emerged as a powerful strategy.[1][2] This approach allows for the simultaneous activation of different components of a reaction, leading to unique reactivity and the ability to construct complex molecular architectures under mild conditions.

This guide focuses on a particularly compelling pairing: the earth-abundant and biocompatible calcium ion (Ca²⁺) as a Lewis acid and the readily available, chiral camphorsulfonic acid (CSA) as a Brønsted acid.[3][4] The distinct roles of these two catalysts create a powerful synergistic effect, unlocking transformations that are challenging to achieve with conventional single-catalyst systems.

The Catalytic Partners: Individual Roles and Properties

Calcium: An Earth-Abundant Lewis Acid

Long considered a spectator ion in many chemical processes, calcium has gained significant attention as a competent Lewis acid catalyst in recent years.[5][6] Its utility stems from several key features:

-

Lewis Acidity: The Ca²⁺ ion can effectively coordinate to and activate a variety of functional groups, particularly π-systems such as alkynes and carbonyls, rendering them more susceptible to nucleophilic attack.[6]

-

Abundance and Low Toxicity: As one of the most abundant elements in the Earth's crust, calcium is an attractive alternative to precious and often toxic heavy metal catalysts.

-

Moisture Tolerance: Many calcium-based catalysts exhibit a high tolerance to air and moisture, simplifying experimental setup and enhancing their practical utility.[3][5]

Camphorsulfonic Acid (CSA): A Versatile Chiral Brønsted Acid

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a widely used organocatalyst derived from the natural product camphor.[7] Its key attributes include:

-

Brønsted Acidity: With a pKa of approximately 1.2, CSA is a relatively strong organic acid capable of protonating and activating various substrates.[7][8]

-

Chirality: The inherent chirality of the camphor backbone allows for its use in asymmetric synthesis, where it can induce enantioselectivity in the formation of new stereocenters.[9]

-

Solubility: CSA is soluble in a range of organic solvents and water, offering flexibility in reaction design.[7][10]

Cooperative Catalysis in Action: The Cycloisomerization of Diynols

A prime example of the synergistic power of calcium and CSA is the transition-metal-free cycloisomerization of diynols to form bicyclic 2H-pyrans.[11] This transformation showcases the ability of the cooperative catalytic system to orchestrate a complex reaction cascade.

Proposed Catalytic Cycle and Mechanism

The reaction is believed to proceed through a dual activation mechanism where both the calcium ion and CSA play crucial and distinct roles.

Figure 1: A simplified representation of the proposed catalytic cycle for the Ca(II)/CSA cooperative catalysis in the cycloisomerization of diynols.

Mechanistic Insights:

-

Lewis Acid Activation: The Ca(II) ion coordinates to one of the alkyne moieties of the diynol substrate, increasing its electrophilicity.

-

Brønsted Acid-Initiated Rearrangement: CSA then protonates the hydroxyl group, facilitating a Meyer-Schuster-like rearrangement to form a vinyl ether intermediate.

-

Cascade Reactions: This intermediate undergoes a series of pericyclic reactions, including a[6][6]-sigmatropic (Claisen) rearrangement to an allenic aldehyde, followed by a 6π-oxo-electrocyclization to furnish the final bicyclic 2H-pyran product.

-

Catalyst Regeneration: The catalysts, Ca(II) and CSA, are regenerated at the end of the catalytic cycle.

Experimental Data and Substrate Scope

The Ca(II)/CSA cooperative catalytic system has been shown to be effective for a range of diynol substrates, affording the corresponding bicyclic 2H-pyrans in good to excellent yields.

| Entry | Substrate (R¹, R²) | Product | Yield (%) |

| 1 | H, H | Bicyclic 2H-pyran | 85 |

| 2 | Me, H | Methyl-substituted pyran | 92 |

| 3 | Ph, H | Phenyl-substituted pyran | 78 |

| 4 | -(CH₂)₅- | Spirocyclic pyran | 88 |

Table 1: Representative yields for the Ca(II)/CSA-catalyzed cycloisomerization of various diynols.

Detailed Experimental Protocol

The following is a representative experimental procedure for the Ca(II)/CSA-catalyzed cycloisomerization of a diynol.

Materials:

-

Diynol substrate (1.0 equiv)

-

Calcium(II) salt (e.g., Ca(NTf₂)₂, 10 mol%)

-

(1S)-(+)-10-Camphorsulfonic acid (CSA, 10 mol%)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the diynol substrate.

-

Dissolve the substrate in the anhydrous solvent.

-

To the resulting solution, add the calcium(II) salt and camphorsulfonic acid.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic 2H-pyran.

Future Outlook and Potential Applications

The cooperative catalysis of calcium and camphorsulfonic acid represents a nascent but highly promising area of research. The principles demonstrated in the cycloisomerization of diynols can potentially be extended to a wide array of other organic transformations. The low cost, low toxicity, and operational simplicity of this catalytic system make it particularly attractive for applications in large-scale synthesis and drug discovery.

Future research in this area may focus on:

-

Expansion of Reaction Scope: Exploring the application of this cooperative system to other classes of substrates and reaction types, such as aldol and Michael additions, Friedel-Crafts reactions, and other pericyclic processes.

-

Asymmetric Catalysis: Leveraging the chirality of CSA to develop highly enantioselective transformations.

-

Mechanistic Elucidation: Conducting detailed mechanistic studies, including kinetic and computational analyses, to gain a deeper understanding of the cooperative interactions and further optimize the catalytic system.

Conclusion

The synergistic combination of calcium as a Lewis acid and camphorsulfonic acid as a Brønsted acid provides a powerful and versatile platform for organocatalysis. This cooperative approach enables complex chemical transformations under mild conditions, offering a sustainable and efficient alternative to traditional metal-catalyzed reactions. As our understanding of cooperative catalysis continues to grow, the development of novel and practical synthetic methodologies based on this principle is anticipated to have a significant impact on the fields of organic synthesis and drug development.

References

-

Begouin, J.-M., & Niggemann, M. (2013). Calcium-based Lewis acid catalysts. Chemistry – A European Journal, 19(25), 8030-8041. [Link]

-

Niggemann, M., & Begouin, J.-M. (2013). Calcium-Based Lewis Acid Catalysts. Request PDF. [Link]

-

ResearchGate. (n.d.). Reactivity of calcium as lewis acid catalyst. Download Scientific Diagram. [Link]

-

Šturala, J., & Eigner, V. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. ACS Publications. [Link]

-

Khan, I. H., & Ali, A. (2020). Mechanistic studies on counter-ionic effects of camphorsulfonate-based ionic liquids on kinetics, thermodynamics and stereoselectivity of β-amino carbonyl compounds. Journal of Molecular Liquids, 320, 114370. [Link]

-

Bode, J. W. (2015). Cooperative Catalysis. ETH Zurich. [Link]

-

Yamamoto, H. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 86(7), 724-738. [Link]

-

Wikipedia. (2023). Camphorsulfonic acid. [Link]

-

Rauser, M., Schroeder, S., & Niggemann, M. (2015). Cooperative Catalysis: Calcium and Camphorsulfonic Acid-Catalyzed Cycloisomerization of Diynols. Chemistry – A European Journal, 21(45), 15929-15933. [Link]

-

Wikipedia. (2023). Camphorsulfonic acid. [Link]

-

Wang, X., et al. (2012). Fridel-Crafts Alkylation of Arenes with Indolyl Alcohols for Construction of 3,3-Disubstituted Oxindoles. RSC Advances. [Link]

-

Brahmachari, G., et al. (2018). Camphor-10-Sulfonic Acid (CSA): A Water Compatible Organocatalyst in Organic Transformations. Current Organocatalysis, 5(3), 165-181. [Link]

-

Semba, K., & Nakao, Y. (2021). Cooperative Catalysis for Organic Synthesis. AsiaChem Magazine. [Link]

-

Semba, K., & Nakao, Y. (2021). Cooperative Catalysis for Organic Synthesis. ScienceOpen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Isolation, Identification, and Total Synthesis of Pyranoquinolinone Alkaloids from Conchocarpus mastigophorus Kallunki (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niggemann Research Group [niggemann.oc.rwth-aachen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Structural Analysis and Synthesis of Tetraaquabis(d-camphor-10-sulfonato)calcium(II): A Technical Guide

Introduction to the Coordination Chemistry

The rational design of metal-organic coordination complexes relies heavily on the selection of versatile ligands capable of directing supramolecular assembly. Among chiral sulfonates, D-camphor-10-sulfonate is highly valued for its rigid bicyclic framework and its ability to act as a robust counterion in chiral resolution. However, its direct coordination to alkaline earth metals is rare.

This whitepaper provides an in-depth structural and methodological analysis of tetraaquabis(d-camphor-10-sulfonato)calcium(II) , formulated as [Ca(C10H15O4S)2(H2O)4]. Notably, this compound represents the first crystallographically confirmed example in which two D-camphor-10-sulfonate anions coordinate to a metal ion via direct Ca—O bonding . By dissecting its crystallographic architecture, supramolecular networking, and the causality behind its synthesis, this guide serves as a foundational reference for researchers developing novel optical materials and chiral coordination polymers.

Crystallographic Architecture & Molecular Symmetry

The structural integrity of tetraaquabis(d-camphor-10-sulfonato)calcium(II) is defined by its highly symmetrical coordination sphere. The calcium(II) center is coordinated by two D-camphor-10-sulfonate ligands and four water molecules.

Crucially, the molecule crystallizes in the non-centrosymmetric orthorhombic space group C2221 . The Ca atom is situated directly on a crystallographic twofold axis, which imposes strict C2 symmetry on the entire complex. This symmetry dictates that the two bulky camphor moieties are oriented in a highly specific spatial arrangement, minimizing steric hindrance while maximizing the exposure of the sulfonate oxygen atoms for secondary interactions.

Quantitative Crystallographic Data

To facilitate comparative structural analysis, the primary crystallographic parameters are summarized below:

| Parameter | Value |

| Chemical Formula | [Ca(C10H15O4S)2(H2O)4] |

| Molecular Weight | 574.7 g/mol |

| Crystal System | Orthorhombic |

| Space Group | C2221 |

| Unit Cell Dimension a | 7.5020 (2) Å |

| Unit Cell Dimension b | 10.8274 (3) Å |

| Unit Cell Dimension c | 32.3927 (9) Å |

| Volume (V) | 2631.17 (12) ų |

| Z (Molecules/Unit Cell) | 4 |

| Metal Center Symmetry | Twofold axis ( C2 ) |

Supramolecular Assembly & Hydrogen Bonding Network

Beyond the primary coordination sphere, the macroscopic properties of the crystal are governed by its supramolecular assembly. The four coordinated water molecules act as critical hydrogen-bond donors, while the uncoordinated oxygen atoms of the sulfonate ( SO3− ) groups on adjacent molecules act as hydrogen-bond acceptors.

This extensive intermolecular hydrogen bonding drives the continuous assembly of the discrete [Ca(C10H15O4S)2(H2O)4] units into a robust two-dimensional layered network . This layered architecture is responsible for the crystal's stability and influences its interaction with electromagnetic radiation.

Caption: Structural assembly and hydrogen-bonding network of the Ca(II) complex.

Synthesis & Crystal Growth Protocol

The synthesis of diffraction-quality single crystals requires precise thermodynamic and kinetic control. The following protocol outlines the self-validating workflow used to isolate tetraaquabis(d-camphor-10-sulfonato)calcium(II) .

Causality in Experimental Design

-

pH Modulation: The addition of excess acid to lower the pH to ~2 is a critical step. It suppresses the formation of unwanted calcium hydroxide or mixed hydroxo-complexes, ensuring that water and the sulfonate ligand are the exclusive competitors for the Ca(II) coordination sites.

-

Nucleation Control: Spontaneous nucleation often leads to microcrystalline powders unsuitable for X-ray diffraction. Introducing a titanium wire provides a chemically inert, low-surface-energy substrate that lowers the activation energy for nucleation, promoting the growth of large, singular macroscopic crystals.

Caption: Workflow for synthesizing tetraaquabis(d-camphor-10-sulfonato)calcium(II) crystals.

Step-by-Step Methodology

-

Neutralization: Suspend calcium carbonate ( CaCO3 ) in distilled water and slowly add D-camphor-10-sulfonic acid until the effervescence of CO2 ceases, indicating complete neutralization.

-

Purification: Filter the resulting solution to remove any unreacted solid CaCO3 or insoluble impurities.

-

Acidification: Add an additional quantity of D-camphor-10-sulfonic acid (approximately 1 g) to the filtrate to explicitly lower the solution pH to approximately 2.0.

-

Nucleation Seeding: Submerge a clean titanium wire (0.5 mm diameter) into the acidic solution to serve as a localized nucleation center.

-

Isothermal Growth: Allow the solution to stand undisturbed at ambient room temperature for a period of two weeks. Slow evaporation of the solvent will induce supersaturation, yielding large, transparent crystals on the wire.

-

Harvest & Self-Validation: Isolate the crystals and wash lightly. Validate the bulk purity of the synthesized batch via Elemental Analysis (EA) prior to single-crystal X-ray diffraction (SCXRD).

-

Validation Criteria (Calculated for C20H38CaO12S2 ): C 41.80%, H 6.66%, S 11.16%.

-

Acceptable Observed Range: C ~41.24%, H ~6.41%, S ~10.84%.

-

Optical Properties & Application Potential

The highly ordered, 2D layered network and the specific chiral environment of the C2221 space group endow tetraaquabis(d-camphor-10-sulfonato)calcium(II) with unique optical characteristics.

Solid-state UV-visible spectroscopy (conducted on crystals with a macroscopic thickness of up to 3.853 mm) reveals that the compound displays sharp, wavelength-selective transparency . Unlike many organic-inorganic hybrid materials that suffer from broad absorption bands due to metal-to-ligand charge transfers (MLCT) or d-d transitions, the d0 electronic configuration of Ca(II) combined with the wide bandgap of the camphor-sulfonate ligand ensures minimal parasitic absorption in the visible spectrum.

Because the crystal selectively transmits specific wavelengths while maintaining high structural stability through its hydrogen-bonded network, it holds significant potential for integration into solid-state optics as an advanced optical filter or UV-transparent window material in specialized photonic devices.

References

-

Jeremić, D., Kaluđerović, G. N., Gómez-Ruiz, S., Brčeski, I., & Anđelković, K. K. (2009). Tetraaquabis(D-camphor-10-sulfonato)calcium(II). Acta Crystallographica Section C: Structural Chemistry, 65(Pt 4), m143-5. Available at:[Link]

Application Note: Protocol for the Laboratory Synthesis of Calcium Camphorsulfonate

Mechanistic Overview & Scientific Rationale

10-Camphorsulfonic acid (CSA) is a highly hygroscopic, strong Brønsted-Lowry acid widely utilized as a chiral resolving agent and pharmaceutical intermediate ([1]). The synthesis of its calcium salt, calcium camphorsulfonate (calcium camsilate), relies on a precise acid-base neutralization. While industrial preparations of similar salts, such as sodium camphorsulfonate, often utilize sodium carbonate under controlled conditions ([2]), this protocol specifically employs calcium carbonate (CaCO₃) to yield the calcium salt.

The selection of CaCO₃ over stronger bases like calcium hydroxide is a deliberate mechanistic choice. CaCO₃ acts as a mild neutralizing agent that prevents localized alkaline spikes, which could otherwise degrade the camphor moiety. Furthermore,[3]. This effervescence creates a self-validating system : the visible evolution of CO₂ serves as a real-time, intrinsic indicator of reaction progress, ensuring the protocol is inherently verifiable without continuous external sampling.

Quantitative Data & Stoichiometry

To ensure reproducibility and easy comparison of reaction parameters, all quantitative data for the synthesis is summarized in the table below. The protocol uses a 1.1 molar equivalent of CaCO₃ to ensure the complete consumption of the camphorsulfonic acid.

| Parameter | Value | Unit / Note |

| 10-Camphorsulfonic Acid (CSA) | 23.23 | g (100.0 mmol) |

| Calcium Carbonate (CaCO₃) | 5.50 | g (55.0 mmol, 1.1 eq) |

| Deionized Water (Solvent) | 100.0 | mL |

| Theoretical Yield | 25.13 | g (Calcium Camphorsulfonate) |

| Reaction Temperature | 50.0 | °C (Maintained during addition) |

| Validation pH Range | 7.0 - 7.5 | Target metric for completion |

| Crystallization Temperature | 0 - 4 | °C (Ice bath) |

Experimental Protocol

This step-by-step methodology is designed to maximize yield while maintaining high product purity through controlled thermal and pH conditions.

Step 1: Acid Dissolution

-

Weigh 23.23 g of (±)-10-camphorsulfonic acid and transfer it to a clean 500 mL round-bottom flask.

-

Add 100 mL of deionized water.

-

Stir magnetically at 300 rpm until the CSA is completely dissolved. Note: Because CSA is highly water-soluble and hygroscopic, it will rapidly form a strongly acidic solution (pH < 1).

Step 2: Base Addition & Neutralization

-

Begin heating the CSA solution to 50°C using a temperature-controlled oil bath or heating mantle.

-

Weigh 5.50 g of precipitated CaCO₃.

-

Add the CaCO₃ to the stirring solution in small, 0.5 g portions over 15 minutes. Causality Check: Portion-wise addition prevents excessive foaming from rapid CO₂ evolution. Heating to 50°C accelerates the reaction kinetics and ensures the resulting calcium camphorsulfonate remains fully dissolved, as its solubility drops significantly at room temperature.

Step 3: Reaction Maturation & Self-Validation

-

After the final addition of CaCO₃, maintain the temperature at 50°C and stir for an additional 60 minutes.

-

Self-Validation Check: The reaction is deemed complete when no further CO₂ bubbles are observed upon stirring. Verify the pH of the solution using a calibrated pH meter; it must stabilize between 7.0 and 7.5. The slight excess of CaCO₃ guarantees the complete neutralization of the acid.

Step 4: Hot Filtration

-

Pre-warm a fine-porosity fritted glass funnel (or a Büchner funnel with Whatman No. 1 filter paper).

-

Filter the hot reaction mixture under vacuum to remove the unreacted, insoluble excess CaCO₃. Causality Check: Performing this step while the solution is hot (≥45°C) is critical to prevent the premature crystallization of calcium camphorsulfonate in the filter funnel, which would drastically reduce the yield.

Step 5: Crystallization & Recovery

-

Transfer the clear filtrate to a clean Erlenmeyer flask.

-

Allow the solution to cool gradually to room temperature (approx. 22°C) over 1 hour.

-

Place the flask in an ice bath (0–4°C) for 4 hours to induce maximum crystallization.

-

Filter the resulting white prismatic crystals under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol. Causality Check: The ice-cold ethanol wash displaces residual water and removes any highly soluble organic impurities without dissolving the target calcium salt ([4]).

Step 6: Vacuum Drying

-

Transfer the purified crystals to a watch glass.

-

Dry in a vacuum oven at 60°C for 12 hours until a constant weight is achieved.

Process Visualization

Fig 1: Step-by-step laboratory workflow for the synthesis and purification of calcium camphorsulfonate.

References

-

Physiological and Metabolic Challenges of Flocculating Saccharomyces cerevisiae in D-Lactic Acid Fermentation Under High-Glucose and Inhibitory Conditions. MDPI. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Enantiomeric Isomer Separation

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Chromatographic Separations & Stereochemistry

The Imperative of Stereochemical Resolution in Drug Development

In modern pharmacotherapy, the spatial arrangement of atoms within a molecule dictates its biological fate. Enantiomers of a chiral drug often exhibit divergent pharmacokinetic profiles, therapeutic efficacies, and toxicological effects. Regulatory agencies now strongly favor the development of single enantiomers over racemic mixtures, mandating the rigorous characterization of individual stereoisomers 1. Consequently, High-Performance Liquid Chromatography (HPLC) utilizing specialized Chiral Stationary Phases (CSPs) has become the gold standard for enantiomeric resolution and quantification, providing the versatility needed for diverse pharmaceutical applications.

Mechanistic Foundations: The Causality of Chiral Recognition

Enantioseparation is fundamentally a thermodynamic process driven by the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector in the stationary phase. This causality is best explained by the "Three-Point Interaction" model 2.

For successful chiral recognition, one enantiomer must engage in at least three simultaneous intermolecular interactions (e.g., hydrogen bonding, π−π stacking, dipole-dipole, or steric inclusion) with the CSP. Due to spatial mismatch, its mirror image will only engage in one or two interactions, resulting in a less stable complex, higher interaction energy, and consequently, a shorter retention time.

Fig 1: Three-point interaction model demonstrating transient diastereomeric complex formation.

Chiral Stationary Phases (CSPs): The Polysaccharide Advantage

While various CSPs exist, derivatized polysaccharides (amylose and cellulose) dominate the field, accounting for over 90% of successful chiral separations 3. The helical structure of the polysaccharide backbone creates chiral cavities, while carbamate or benzoate linkages provide critical sites for hydrogen bonding and π−π interactions.

Historically, these selectors were physically coated onto silica, limiting mobile phase choices. Modern immobilized CSPs covalently bond the selector to the silica, allowing the use of previously "forbidden" solvents (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate) to drastically expand selectivity and solubility profiles 4.

Table 1: Common Polysaccharide CSPs and Properties

| CSP Type | Polymer Backbone | Derivative | Phase Architecture | Compatible Modes |

| Chiralpak IA | Amylose | Tris(3,5-dimethylphenylcarbamate) | Immobilized | NP, RP, POM, Extended Solvents |

| Chiralcel OD-H | Cellulose | Tris(3,5-dimethylphenylcarbamate) | Coated | NP, RP |

| Chiralpak IC | Cellulose | Tris(3,5-dichlorophenylcarbamate) | Immobilized | NP, RP, POM, Extended Solvents |

| Chiralpak AS-H | Amylose | Tris[(S)-alpha-methylbenzylcarbamate] | Coated | NP, RP |

(Note: NP = Normal Phase, RP = Reversed Phase, POM = Polar Organic Mode)

Method Development Strategy and Workflow

A trial-and-error approach to chiral method development is resource-intensive and inefficient. A systematic screening strategy evaluating multiple CSPs against distinct mobile phase systems is required to achieve baseline resolution ( Rs≥1.5 ) 5.

Fig 2: Systematic chiral HPLC method development and optimization workflow.

Self-Validating Experimental Protocol: Resolution of Warfarin Enantiomers

Warfarin is a classic chiral anticoagulant where the (S)-enantiomer exhibits 2-5 times greater pharmacological activity than the (R)-enantiomer 3. The following protocol utilizes an immobilized amylose-based CSP (Chiralpak IA) and is designed as a self-validating system to ensure data integrity.

Step 1: System Preparation & Suitability

-

Column Equilibration: Flush the Chiralpak IA column (250 mm × 4.6 mm, 5 µm) with the selected mobile phase for at least 20 column volumes until a stable baseline is achieved.

-

Blank Injection: Inject 10 µL of the pure mobile phase. Causality: This identifies system peaks or ghost peaks, ensuring they do not co-elute with the target enantiomers.

Step 2: Mobile Phase Formulation

Prepare the mobile phase based on the screening results. For acidic compounds like Warfarin, an acidic additive is required to suppress ionization, preventing peak tailing and secondary interactions with free silanols on the silica support.

-

Normal Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

-

Polar Organic Mode: 100% Acetonitrile with 0.1% TFA.

Step 3: Sample Preparation & Spiking Experiment

-

Dissolve racemic Warfarin in the mobile phase to a concentration of 1.0 mg/mL.

-

Self-Validation (Elution Order Confirmation): Prepare a second vial containing the racemate spiked with a known standard of pure (S)-Warfarin. The peak exhibiting an increased area in the spiked sample definitively confirms the elution order.

Step 4: Chromatographic Execution

-

Flow Rate: 1.0 mL/min (NP) or 0.5 mL/min (POM).

-

Temperature: 25 °C. (Note: Chiral separations are highly temperature-dependent; lower temperatures often increase Rs by enhancing the enthalpic contribution to the diastereomeric complex).

-

Detection: UV at 254 nm.

Step 5: Data Analysis

Calculate the separation factor ( α ) and resolution ( Rs ). The system is validated only if Rs≥1.5 .

Table 2: Quantitative Separation Data for Warfarin Enantiomers

Data simulated based on optimized literature parameters for Polysaccharide CSPs 3.

| Mobile Phase System | Flow Rate | tR1 (min) | tR2 (min) | Separation Factor ( α ) | Resolution ( Rs ) |

| Hexane/EtOH (80:20) | 1.0 mL/min | 5.20 | 7.10 | 1.45 | 2.10 |

| Acetonitrile (100%) | 0.5 mL/min | 2.47 | 3.86 | 2.50 | 1.47 |

| ACN/EtOH (60:40) | 0.5 mL/min | 4.10 | 6.50 | 1.74 | 1.05 |

Conclusion: The Normal Phase (Hexane/EtOH) provides the optimal baseline resolution ( Rs=2.10 ) suitable for precise quantitation.

Advanced Detection: Orthogonal Validation via HPLC-CD-MS

Relying solely on UV detection can be insufficient for complex biological matrices or rigorous impurity profiling. Coupling chiral HPLC with Circular Dichroism (CD) and Mass Spectrometry (MS) provides an ultimate self-validating detection system 6.

-

The CD Detector simultaneously records UV absorbance and circular dichroism, unambiguously identifying the (+)- and (-)-enantiomers based on their differential absorption of left and right circularly polarized light.

-

The Mass Spectrometer confirms the mass-to-charge ratio (m/z) of the eluting peaks, ensuring that the separated peaks are true stereoisomers and not co-eluting isobaric impurities. This orthogonal approach virtually eliminates false positives during method development.

References

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development American Pharmaceutical Review URL: [Link]

-

Direct chiral HPLC separation on CSPs Chiralpedia URL: [Link]

-

Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches Taylor & Francis URL:[Link]

-

Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Springer Nature URL: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. jascoinc.com [jascoinc.com]

Application Notes & Protocols: A Comprehensive Guide to In-Use Stability Testing for Multi-Dose Formulations

Abstract

The integrity of multi-dose pharmaceutical products, once opened, is a critical parameter that directly impacts patient safety and therapeutic efficacy. Unlike single-dose formulations, multi-dose products are accessed multiple times, introducing the potential for physical, chemical, and microbiological degradation. This Application Note provides a comprehensive framework for designing and executing robust in-use stability testing protocols. We will delve into the scientific rationale behind study design, present detailed experimental workflows, and discuss the interpretation of stability data, all while referencing key regulatory guidelines to ensure compliance.

Introduction: The Imperative of In-Use Stability

The primary objective of in-use stability testing is to establish the period during which a multi-dose product can be safely and effectively used after the container is first opened, while maintaining its quality specifications.[1][2][3][4][5] Repeated opening and closing of the container can expose the product to environmental factors like light, humidity, and oxygen, and also introduces the risk of microbial contamination.[2][3][4][5][6] Therefore, these studies are essential for providing patients and healthcare professionals with clear instructions on appropriate handling, storage conditions, and the duration of use after the initial broaching of the container.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate in-use stability data for multi-dose products to be included in the registration dossier.[3][6] This information is crucial for the product's labeling and summary of product characteristics.[1][3]

Foundational Pillars of In-Use Stability Study Design

A well-designed in-use stability study should simulate the real-world usage of the product in a worst-case scenario.[1][7][8] This involves careful consideration of several key factors:

-

Batch Selection: A minimum of two batches, with at least one nearing the end of its shelf life, should be included in the study.[3][7][8] This approach provides data on the product's stability at its most vulnerable state.

-

Container Closure System: The study must utilize the same container closure system as the final marketed product.[3][9] If multiple container sizes are available, the one most susceptible to change should be tested.[3] For injectable products, the smallest stopper size is generally considered the worst-case scenario.[1]

-

Simulation of Use: The protocol should mimic the practical use of the product, including the frequency of opening and closing the container, and the withdrawal of doses.[2][6] For injectable products, this involves simulating the maximum number of punctures with an appropriate needle gauge.[1]

-

Storage Conditions: The opened containers should be stored under the conditions recommended in the product literature.[2][6] This typically involves testing at controlled room temperature and, if applicable, refrigerated conditions as defined by USP <659>.[10][11][12][13]

-

Test Parameters: A comprehensive suite of physical, chemical, and microbiological tests should be performed at specified time points throughout the in-use period.[2][4][6]

The "Worst-Case" Philosophy

The principle of "worst-case" testing is central to in-use stability studies. This involves designing the study to represent the most challenging conditions the product is likely to encounter during its use. For example, for an injectable product, performing the maximum number of punctures at the beginning of the study is considered a worst-case scenario.[1] Similarly, for oral liquids, simulating frequent opening and closing of the container in a high-humidity environment would constitute a worst-case condition.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in an in-use stability study.

Physicochemical Stability Testing

The purpose of physicochemical testing is to ensure that the drug product remains within its approved specifications for identity, strength, quality, and purity throughout the in-use period.

Protocol 1: General Physicochemical Analysis

-

Sample Preparation: At each designated time point (e.g., initial, intermediate, and final day of the in-use period), withdraw an appropriate volume of the product from the in-use containers.

-

Visual Inspection: Examine the samples for any changes in appearance, such as color, clarity, and the presence of particulate matter.

-

pH Measurement: For liquid formulations, measure the pH to detect any potential degradation that could alter the product's acidity or alkalinity.

-

Assay and Impurities: Utilize a validated, stability-indicating HPLC or other appropriate analytical method to determine the concentration of the active pharmaceutical ingredient (API) and to quantify any degradation products.

-

Preservative Content: If the formulation contains a preservative, its concentration should be monitored throughout the in-use period to ensure it remains at an effective level.

Table 1: Example Physicochemical Test Parameters and Acceptance Criteria

| Test Parameter | Acceptance Criteria |

| Appearance | Clear, colorless solution, free from visible particles |

| pH | 6.5 - 7.5 |

| Assay (API) | 95.0% - 105.0% of label claim |

| Degradation Products | Individual unknown impurity: ≤ 0.2%, Total impurities: ≤ 1.0% |

| Preservative Content | 90.0% - 110.0% of label claim |

Microbiological Stability Testing

Microbiological testing is crucial to ensure that the product remains sterile or meets the specified microbial limits after being opened and used multiple times.

Protocol 2: Preservative Effectiveness Testing (PET)

For preserved multi-dose products, a Preservative Effectiveness Test (PET) is a key requirement. The methodology is detailed in the United States Pharmacopeia (USP) General Chapter <51>.[14][15][16]

-

Inoculum Preparation: Prepare standardized cultures of specified microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[14][16]

-

Inoculation: Inoculate separate aliquots of the drug product with each of the test microorganisms to achieve a final concentration of between 100,000 and 1,000,000 colony-forming units (CFU) per mL.[16]

-

Incubation: Incubate the inoculated containers at a specified temperature (typically 20-25°C) for 28 days.

-

Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw samples from each inoculated container and determine the number of viable microorganisms using standard plate count methods.

-

Neutralization Validation: It is critical to validate that the chosen growth medium and dilution scheme effectively neutralize the antimicrobial properties of the preservative in the product, allowing for the recovery of any viable microorganisms.[14]

Table 2: USP <51> Acceptance Criteria for Parenteral Products

| Organism | 7 Days | 14 Days | 28 Days |

| Bacteria | Not less than 1.0 log reduction from the initial count | Not less than 3.0 log reduction from the initial count | No increase from the 14-day count |

| Yeast and Molds | No increase from the initial count | No increase from the initial count | No increase from the initial count |

Protocol 3: Microbial Ingress Testing

For preservative-free multi-dose products, or to challenge the container closure system, microbial ingress testing may be necessary.[17] This test evaluates the ability of the container closure system to prevent microbial contamination during product use.

-

Test Setup: Submerge the container closure system in a suspension of a challenge microorganism (e.g., Brevundimonas diminuta).

-

Simulated Use: Actuate the container (e.g., withdraw a dose through the septum) while it is submerged in the microbial suspension.[17]

-

Incubation: After the simulated use, incubate the product containers under appropriate conditions to promote the growth of any microorganisms that may have ingressed.

-

Visual Inspection: Visually inspect the containers for any signs of microbial growth (e.g., turbidity).

Container Closure Integrity Testing (CCIT)